molecular formula C9H8IN B3288156 3-Iodo-1-methyl-1H-indole CAS No. 85092-84-8

3-Iodo-1-methyl-1H-indole

Cat. No.: B3288156
CAS No.: 85092-84-8
M. Wt: 257.07 g/mol
InChI Key: XGOPNOIIRMKMJR-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the first position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Safety and Hazards

The safety data sheet for a similar compound, 1-Methylindole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives have significant potential in the development of new drugs . The integration of a new donor group, N-alkyl indole, into the substrates used in formal [2+2] cycloaddition-retroelectrocyclizations has significant potential to overcome the limited donor-substituted substrate scope problem of CA-RE reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-1-methyl-1H-indole can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction followed by electrophilic cyclization. For instance, the synthesis of 3-iodo-1-methyl-2-phenyl-1H-indole involves the reaction of 1-methylindole with an aryl iodide in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1-methyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different reduced products.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted indoles with different functional groups at the third position.

    Oxidation Reactions: Products include oxidized indole derivatives such as indole-3-carboxylic acid.

    Reduction Reactions: Products include reduced indole derivatives such as indoline.

Comparison with Similar Compounds

  • 3-Iodo-1-methyl-2-phenyl-1H-indole
  • 3-Iodo-1-methyl-2-(p-tolyl)-1H-indole
  • 2-(2,5-Dimethylphenyl)-3-iodo-1-methyl-1H-indole

Comparison: 3-Iodo-1-methyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the presence of the iodine atom at the third position can influence its reactivity in substitution reactions and its potential biological activities .

Properties

IUPAC Name

3-iodo-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOPNOIIRMKMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85092-84-8
Record name 3-iodo-1-methyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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